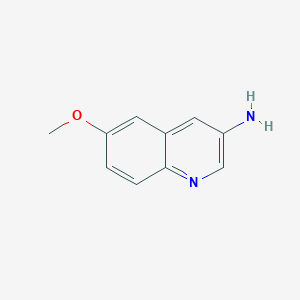

6-Methoxyquinolin-3-amine

概要

説明

6-Methoxyquinolin-3-amine, also known as 6-methoxy-3-quinolinamine, is a compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Methoxyquinolin-3-amine, has been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 6-Methoxyquinolin-3-amine is 1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Methoxyquinolin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 and is stored at room temperature .科学的研究の応用

Antiplasmodial Activity

6-Methoxyquinolin-3-amine derivatives have been researched for their antiplasmodial activity against Plasmodium falciparum. In a study by Hochegger et al. (2021), compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue were tested for this purpose. It was found that the activity and cytotoxicity of these compounds were significantly influenced by the linker between the quinoline and tert-butyltetrazole moieties, highlighting the potential of these derivatives in antimalarial research (Hochegger et al., 2021).

Fluorescence Properties

The fluorescence characteristics of 6-methoxyquinoline have been extensively studied. Schulman et al. (1974) investigated its absorption and fluorescence spectra, revealing that 6-methoxyquinoline is a stronger base in the excited singlet state, offering insights into its fluorescence properties and potential applications in analytical chemistry (Schulman et al., 1974).

Biomedical Analysis Applications

Hirano et al. (2004) discovered that 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range, stable against light and heat. This makes it useful for biomedical analysis, particularly as a fluorescent labeling reagent for determining carboxylic acids (Hirano et al., 2004).

Anticancer Agent

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-methoxyquinolin-3-amine, was identified as a potent apoptosis inducer and effective anticancer agent with high blood-brain barrier penetration in research by Sirisoma et al. (2009). This highlights the potential use of 6-methoxyquinolin-3-amine derivatives in cancer therapy (Sirisoma et al., 2009).

Tubulin Polymerization Inhibitors

Lee et al. (2011) explored the impact of different linkers on the biological activity of 5-amino-2-aroylquinolines, which are derived from 6-methoxyquinoline. They found that these compounds exhibited substantial antiproliferative activity and inhibited tubulin polymerization, indicating their potential in cancer treatment (Lee et al., 2011).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of 6-methoxyquinolin-3-amine derivatives. El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and found that many of them showed moderate activities against a range of bacteria and fungi, suggesting potential applications in antimicrobial therapy (El-Gamal et al., 2016).

Fluorescence Probes

6-Methoxyquinoline derivatives have been used in fluorescence probes for metal ions. For instance, Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline derivative as a selective chemosensor for cadmium, which could be useful in environmental monitoring and food safety applications (Prodi et al., 2001).

Safety and Hazards

The safety information for 6-Methoxyquinolin-3-amine includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

作用機序

Target of Action

It’s worth noting that quinoline-based compounds, such as 6-methoxyquinolin-3-amine, are often associated with antimicrobial and antimalarial activities . Therefore, it’s plausible that 6-Methoxyquinolin-3-amine may interact with biological targets related to these diseases.

Mode of Action

For instance, some quinoline derivatives inhibit the synthesis of proteins or DNA in pathogens, thereby exerting their antimicrobial or antimalarial effects

Biochemical Pathways

Given the potential antimicrobial and antimalarial activities of quinoline-based compounds, it’s likely that 6-methoxyquinolin-3-amine may affect pathways related to these biological processes .

Pharmacokinetics

The physicochemical properties of a molecule can influence its adme properties . As such, the molecular weight, solubility, and other properties of 6-Methoxyquinolin-3-amine may impact its bioavailability and pharmacokinetics.

Result of Action

Given the potential antimicrobial and antimalarial activities of quinoline-based compounds, it’s plausible that 6-methoxyquinolin-3-amine may exert its effects by inhibiting the growth of pathogens or disrupting their biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxyquinolin-3-amine. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of the compound . Additionally, the compound’s interaction with its targets can be influenced by the cellular environment, including the presence of other proteins or molecules.

特性

IUPAC Name |

6-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKHDKZNEHKDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

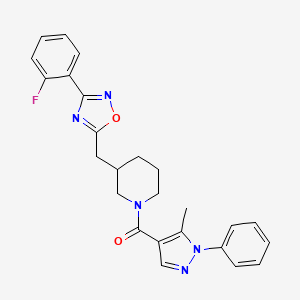

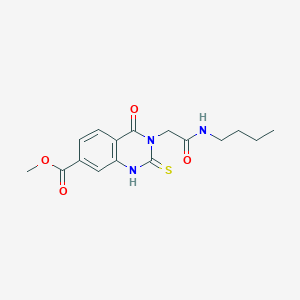

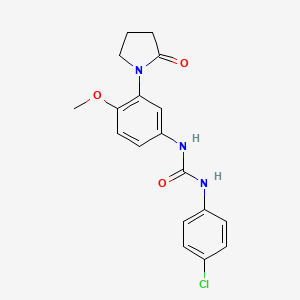

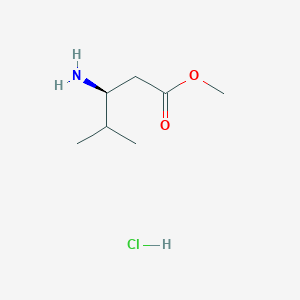

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

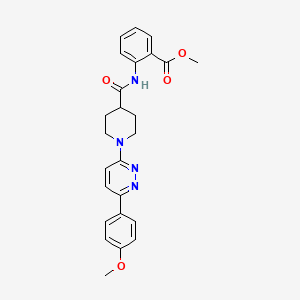

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

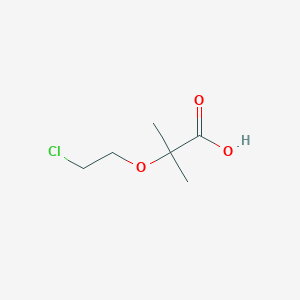

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)

![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)